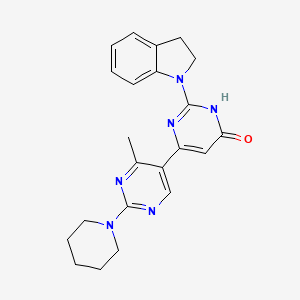![molecular formula C14H19F2N3O3S B6089095 N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, commonly known as DFP-10825, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-10825 is a piperidinecarboxamide derivative that has been synthesized using a specific method.
作用機序
DFP-10825 acts as a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers various cellular processes. DFP-10825 binds to the intracellular domain of TRPV1, leading to the activation of the channel and subsequent calcium influx.
Biochemical and Physiological Effects:
DFP-10825 has various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammatory mediators, and the modulation of pain perception. DFP-10825 has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to modulate pain perception by inhibiting the activation of nociceptive neurons.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for TRPV1. Moreover, it has a long half-life, which allows for extended experiments. However, DFP-10825 has some limitations, including its high cost and the need for specialized expertise in organic chemistry for its synthesis.
将来の方向性
DFP-10825 has several potential future directions, including its use in the development of novel therapeutics for various diseases, including cancer, Alzheimer's, and Parkinson's. Moreover, it has potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of DFP-10825 and its potential therapeutic applications.
Conclusion:
DFP-10825 is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory and analgesic effects and its potential use in the treatment of various diseases. DFP-10825 acts as a potent and selective agonist of the TRPV1 ion channel and has various biochemical and physiological effects. Although it has some limitations, DFP-10825 has several potential future directions, including its use in the development of novel therapeutics. Further research is needed to fully understand the potential of DFP-10825 in scientific research.
合成法
DFP-10825 is synthesized using a specific method that involves the condensation of 3,4-difluoroaniline with N,N-dimethylsulfonamide followed by the reaction with piperidine-3-carboxylic acid. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The synthesis method of DFP-10825 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DFP-10825 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. DFP-10825 has also been studied for its anti-inflammatory and analgesic effects. Moreover, it has been used as a tool for studying the function of ion channels in various cellular processes.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O3S/c1-18(2)23(21,22)19-7-3-4-10(9-19)14(20)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRDZSGCACYRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B6089017.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![ethyl (1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6089035.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6089047.png)
![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)